Cas no 113350-52-0 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI))

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) structure
113350-52-0 structure
Product Name:1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI)
Numero CAS:113350-52-0
MF:C38H46N2O8
MW:658.78045129776
CID:197373
PubChem ID:188751
Update Time:2025-04-19

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]est
    • 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI)
    • δ-Truxilline
    • 113350-52-0
    • delta-Truxilline
    • 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis(2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, stereoisomer
    • Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 3,4-diphenylcyclobutane-1,2-dicarboxylate
    • DTXSID80921047
    • bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
    • 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis((1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, (1S,2S,3R,4R)-
    • Inchi: 1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29?,30?,31+,32+,33?,34?/m0/s1
    • Chiave InChI: SYSWFFZJNZSEIZ-HEEFFJJLSA-N
    • Sorrisi: O(C(C1C(C2C=CC=CC=2)C(C2C=CC=CC=2)C1C(=O)OC1C[C@@H]2CC[C@H]([C@H]1C(=O)OC)N2C)=O)C1C[C@@H]2CC[C@H]([C@H]1C(=O)OC)N2C

Proprietà calcolate

  • Massa esatta: 658.325
  • Massa monoisotopica: 658.325
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 12
  • Complessità: 1120
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 112Ų

Proprietà sperimentali

  • Densità: 1.29
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.611

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) Letteratura correlata

Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.